molecular formula C9H14ClNO B14166750 O-Methyl-N-phenethylhydroxylamine hydrochloride CAS No. 1887-51-0

O-Methyl-N-phenethylhydroxylamine hydrochloride

Cat. No.: B14166750
CAS No.: 1887-51-0
M. Wt: 187.66 g/mol
InChI Key: FJWYLWJGTOTTFS-UHFFFAOYSA-N
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Description

O-Methyl-N-phenethylhydroxylamine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Methyl-N-phenethylhydroxylamine hydrochloride can be synthesized through several methods. One common approach involves the O-methylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the reaction of hydroxylamine with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

O-Methyl-N-phenethylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of O-Methyl-N-phenethylhydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. For example, it may inhibit DNA repair enzymes, leading to increased DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Methyl-N-phenethylhydroxylamine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

1887-51-0

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

N-methoxy-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-11-10-8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H

InChI Key

FJWYLWJGTOTTFS-UHFFFAOYSA-N

Canonical SMILES

CONCCC1=CC=CC=C1.Cl

Origin of Product

United States

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